molecular formula C26H28FN5O2 B11194025 2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one

2-(3,4-dihydroisoquinolin-2(1H)-yl)-3-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-6-methylpyrimidin-4(3H)-one

Cat. No.: B11194025
M. Wt: 461.5 g/mol
InChI Key: YKYNOKBGXWRCBA-UHFFFAOYSA-N
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Description

3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a piperazine ring, and a tetrahydroisoquinoline moiety

Preparation Methods

The synthesis of 3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction.

    Formation of the Tetrahydroisoquinoline Moiety: This step involves the cyclization of suitable intermediates to form the tetrahydroisoquinoline ring.

    Coupling Reactions: The final step involves coupling the synthesized intermediates to form the desired compound.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or amines.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Biological Research: It is used in studies involving receptor binding and enzyme inhibition, providing insights into molecular interactions and mechanisms of action.

    Chemical Biology: The compound serves as a tool for probing biological pathways and understanding cellular processes.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE can be compared with other similar compounds, such as:

    4-(4-Fluorophenyl)piperazine Derivatives: These compounds share the fluorophenyl-piperazine moiety and exhibit similar biological activities.

    Tetrahydroisoquinoline Derivatives: Compounds containing the tetrahydroisoquinoline ring are studied for their potential therapeutic applications.

    Dihydropyrimidinone Derivatives: These compounds are known for their diverse chemical reactivity and biological activities.

The uniqueness of 3-{2-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-2-OXOETHYL}-6-METHYL-2-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of these structural features, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C26H28FN5O2

Molecular Weight

461.5 g/mol

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)-3-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one

InChI

InChI=1S/C26H28FN5O2/c1-19-16-24(33)32(26(28-19)31-11-10-20-4-2-3-5-21(20)17-31)18-25(34)30-14-12-29(13-15-30)23-8-6-22(27)7-9-23/h2-9,16H,10-15,17-18H2,1H3

InChI Key

YKYNOKBGXWRCBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N(C(=N1)N2CCC3=CC=CC=C3C2)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F

Origin of Product

United States

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